molecular formula C9H7F3S B7981369 4-Methyl-2-(trifluoromethyl)benzothialdehyde

4-Methyl-2-(trifluoromethyl)benzothialdehyde

Cat. No.: B7981369
M. Wt: 204.21 g/mol
InChI Key: FUTBITRAQSQEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(trifluoromethyl)benzothialdehyde is an organic compound with the molecular formula C9H7F3OS It is characterized by the presence of a trifluoromethyl group (-CF3) and a methylthio group (-SCH3) attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-methylthiobenzaldehyde with trifluoromethylating agents under controlled conditions . The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 4-Methyl-2-(trifluoromethyl)benzothialdehyde .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trifluoromethyl)benzothialdehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-2-(trifluoromethyl)benzothialdehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)benzothialdehyde is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethylthio)benzaldehyde
  • 2-(Methylthio)-4-(trifluoromethyl)benzoic acid

Comparison: 4-Methyl-2-(trifluoromethyl)benzothialdehyde is unique due to the presence of both trifluoromethyl and methylthio groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)thiobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3S/c1-6-2-3-7(5-13)8(4-6)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTBITRAQSQEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=S)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.